molecular formula C7H5N5O2S B13753523 3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179359-57-9

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13753523
CAS No.: 1179359-57-9
M. Wt: 223.21 g/mol
InChI Key: SWAYAUGWLCTMRU-UHFFFAOYSA-N
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Description

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 6-nitropyridin-2-amine with thiadiazole precursors under specific conditions. One common method involves the use of tert-butyl nitrite and copper dichloride in tetrahydrofuran at 65°C. The reaction mixture is stirred and then allowed to cool, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Nitropyridin-2-yl)acetic acid
  • (6-Nitropyridin-3-yl)boronic acid
  • ®-4-(3-(1-(6-nitropyridin-2-yl)pyrrolidin-3-yl)thioureido)benzenesulfonamide

Uniqueness

3-(6-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a nitropyridine and a thiadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1179359-57-9

Molecular Formula

C7H5N5O2S

Molecular Weight

223.21 g/mol

IUPAC Name

3-(6-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)4-2-1-3-5(9-4)12(13)14/h1-3H,(H2,8,10,11)

InChI Key

SWAYAUGWLCTMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C2=NSC(=N2)N

Origin of Product

United States

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